molecular formula C16H17BrN4O2S B2588653 Ethyl 7-(3-bromophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 941943-38-0

Ethyl 7-(3-bromophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B2588653
CAS RN: 941943-38-0
M. Wt: 409.3
InChI Key: JSGNVZNQNDQPHU-UHFFFAOYSA-N
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Description

“Ethyl 7-(3-bromophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a chemical compound that belongs to the class of fused heterocycles known as triazolopyrimidines . These compounds are of interest due to their valuable biological properties .


Synthesis Analysis

The synthesis of new triazolopyrimidine derivatives has been described in the literature . This involves the catalyst-free reaction of dialkyl acetylenedicarboxylates and 3-substituted 1H-1,2,4-triazole or 3-amino-1H-pyrazole-4-carbonitrile .


Molecular Structure Analysis

The molecular structure of similar compounds has been deduced from their Fourier-transform infrared, elemental analysis, and proton and carbon-13 nuclear magnetic resonance spectral data .


Chemical Reactions Analysis

The synthetic ways for the preparation of triazolopyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring .

Scientific Research Applications

Tuberculostatic Activity

Researchers have synthesized structural analogs of antituberculous agents, including derivatives of the triazolopyrimidine scaffold, and evaluated their tuberculostatic activity. These efforts aim to uncover novel compounds that might contribute to the fight against tuberculosis by analyzing structure-activity relationships to optimize therapeutic efficacy (Titova et al., 2019).

Antitumor Activity

A novel synthesis pathway for triazolopyrimidine derivatives demonstrated that these compounds exhibit significant in vitro antitumor activities against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. This finding indicates the potential of such derivatives in developing new anticancer drugs (Gomha et al., 2017).

Synthetic Methodology Development

The study on the rearrangement of thiazolopyrimidines into triazolopyrimidines has provided insights into novel synthetic pathways, expanding the toolkit for creating structurally diverse heterocyclic compounds that can serve as key intermediates for further chemical transformations (Lashmanova et al., 2019).

Ring-Chain Isomerism

Research into the cyclisation of certain precursors into triazolopyrimidine derivatives has shed light on the phenomenon of ring-chain isomerism, which is influenced by solvent choice and substituent length. Understanding these dynamics is crucial for the design of compounds with desired stability and reactivity profiles (Pryadeina et al., 2008).

Chemical Synthesis and Biological Evaluation

The synthesis of triazolo[4,3-a]pyrimidines, thiadiazolines, and selenadiazolines through the reaction of hydrazonoyl halides with various substrates has opened new avenues for the creation of compounds with potential biological activities. Such studies are foundational for discovering new drugs with varied therapeutic applications (Abdelhamid et al., 2004).

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit antitumor properties , suggesting potential targets could be cellular components involved in tumor growth and proliferation.

Mode of Action

Compounds with similar structures have been reported to inhibit the growth of various cancer cell lines . This suggests that the compound may interact with its targets to disrupt cellular processes essential for tumor growth and proliferation.

Biochemical Pathways

Similar compounds have shown to exhibit antitumor activities , indicating that the compound may affect pathways related to cell growth and proliferation.

Result of Action

Compounds with similar structures have been reported to exhibit significant inhibitory activity against various cancer cell lines , suggesting that the compound may induce cellular changes that inhibit tumor growth and proliferation.

Future Directions

Triazolopyrimidines, including the compound , are an active area of research due to their wide range of biological activities. Future research may focus on exploring their potential applications in medicinal chemistry, particularly as novel inhibitors for various biological targets .

properties

IUPAC Name

ethyl 7-(3-bromophenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O2S/c1-4-23-14(22)12-9(2)18-15-19-16(24-3)20-21(15)13(12)10-6-5-7-11(17)8-10/h5-8,13H,4H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGNVZNQNDQPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=NC(=NN2C1C3=CC(=CC=C3)Br)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(3-bromophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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